1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]-1H-pyrazole-3,4-diamine
Overview
Description
1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]-1H-pyrazole-3,4-diamine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a 3-methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]-1H-pyrazole-3,4-diamine typically involves the reaction of 1-ethyl-3,4-diaminopyrazole with 2-(3-methoxyphenyl)ethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N3-[2-(3-hydroxyphenyl)ethyl]-1H-pyrazole-3,4-diamine
- 1-ethyl-N3-[2-(3-chlorophenyl)ethyl]-1H-pyrazole-3,4-diamine
- 1-ethyl-N3-[2-(3-methylphenyl)ethyl]-1H-pyrazole-3,4-diamine
Uniqueness
1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]-1H-pyrazole-3,4-diamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a therapeutic agent or a material with specific properties.
Properties
IUPAC Name |
1-ethyl-3-N-[2-(3-methoxyphenyl)ethyl]pyrazole-3,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-3-18-10-13(15)14(17-18)16-8-7-11-5-4-6-12(9-11)19-2/h4-6,9-10H,3,7-8,15H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLWTWVNTIGBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NCCC2=CC(=CC=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173672 | |
Record name | 1H-Pyrazole-3,4-diamine, 1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429419-71-5 | |
Record name | 1H-Pyrazole-3,4-diamine, 1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429419-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3,4-diamine, 1-ethyl-N3-[2-(3-methoxyphenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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